Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by its unique structure that includes a naphthyridine core with various functional groups, which contribute to its chemical reactivity and potential biological activities.
This compound can be synthesized through multi-step organic reactions involving various starting materials, such as 2-aminonicotinic acid derivatives and ethyl acetoacetate. The synthesis typically requires specific reaction conditions that can include acidic or basic environments to facilitate the formation of the desired product .
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxylic acid derivatives due to the presence of a carboxylate group in its molecular structure.
The synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Commonly, these reactions are conducted under controlled temperatures and may utilize catalysts to enhance reaction rates. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
The molecular structure of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be represented as follows:
This formula indicates that the compound consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
The molecular weight of this compound is approximately 272.26 g/mol. Its structural features include a hydroxyl group at position 4, a methyl group at position 7, and a carbonyl group at position 2, which are significant for its chemical reactivity and biological activity .
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo several types of chemical reactions:
For oxidation reactions, reagents such as potassium permanganate or chromium trioxide are commonly used. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions typically require nucleophiles like amines or alcohols under acidic or basic conditions .
The mechanism of action for Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves interactions with various biological targets due to its structural features:
This compound belongs to the class of 1,8-naphthyridines known for their diverse biological activities and potential therapeutic applications.
The reactivity is influenced by the presence of both hydroxyl and carbonyl groups which can interact with biological molecules.
Research indicates that compounds like this one may influence multiple biochemical pathways through receptor interactions .
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is typically characterized by:
Key chemical properties include:
The compound is classified as an irritant; safety precautions should be taken when handling it .
Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
This detailed analysis highlights the significance of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate in both academic research and potential industrial applications.
1,8-Naphthyridine derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic structure containing two nitrogen atoms at the 1 and 8 positions. This core structure exhibits remarkable versatility in interacting with diverse biological targets, enabling the development of compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties [7] [4]. The strategic functionalization of the 1,8-naphthyridine nucleus allows medicinal chemists to fine-tune pharmacokinetic profiles and target selectivity. Within this chemical class, Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-00-0) exemplifies how rational substituent engineering can yield biologically significant molecules. Its molecular architecture incorporates critical pharmacophoric elements, including a carboxylic ester, hydroxy group, alkyl chain, and methyl substituent, which collectively contribute to its observed bioactivities. Contemporary research continues to explore novel derivatives for applications ranging from enzyme inhibition to anticancer therapies, leveraging the inherent adaptability of this scaffold [8].
Table 1: Fundamental Chemical Data for Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 76336-00-0 |
IUPAC Name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
Molecular Formula | C₁₅H₁₈N₂O₄ |
Molecular Weight | 290.31 g/mol |
SMILES Notation | O=C(C1=C(O)C2=C(N(CCC)C1=O)N=C(C)C=C2)OCC |
Purity Specification | >99.0% (available commercial grades) |
The journey of 1,8-naphthyridines in drug discovery began with the identification of nalidixic acid in 1962 as a pioneering antibacterial quinolone. This breakthrough demonstrated the therapeutic potential of the 1,8-naphthyridine core, stimulating extensive structural exploration over subsequent decades [7]. Early research primarily focused on exploiting the scaffold's ability to intercalate DNA or inhibit bacterial topoisomerases, leading to antibiotics like enoxacin and trovafloxacin. However, the 21st century witnessed a significant paradigm shift toward leveraging this scaffold for multifunctional pharmacophores targeting diverse disease mechanisms. Hybridization strategies emerged as a powerful approach, combining the 1,8-naphthyridine core with other bioactive motifs like β-lactams to enhance biological efficacy and overcome resistance [8].
Modern synthetic advances, particularly Lewis acid-mediated cycloisomerization and Sonogashira coupling reactions, have enabled efficient production of complex derivatives. These methodologies facilitate the introduction of diverse functional groups at specific positions (e.g., C-3, C-4, C-7, N-1) without requiring specialized catalysts. For instance, PtCl₂-catalyzed cyclization in xylene allows the synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate and analogues in yields exceeding 88% [3] [8]. This synthetic accessibility has accelerated the exploration of 1,8-naphthyridines beyond antimicrobials into realms such as:
Table 2: Evolution of Key 1,8-Naphthyridine Pharmacophores and Their Therapeutic Applications
Generation | Representative Compounds | Primary Therapeutic Focus | Key Structural Innovations |
---|---|---|---|
First (1960s) | Nalidixic Acid | Antibacterial | Unsubstituted core; minimal functionalization |
Second (1980s) | Enoxacin | Broad-spectrum antibiotics | Fluorination; piperazine ring |
Third (2000s) | Hybrid β-lactam-naphthyridines | Dual antimicrobial/anticancer | Covalent linkage to azetidinone rings |
Contemporary | Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl... | Dual CA/ALP inhibitors | Propyl at N1; ester at C3; hydroxy at C4 |
The biological profile of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is profoundly influenced by its strategically positioned substituents. Each functional group contributes distinct electronic, steric, and hydrophobic properties that collectively determine target affinity, selectivity, and metabolic stability:
N1-Propyl Group (CH₃CH₂CH₂-): The linear propyl chain at the N1 position enhances lipophilicity and promotes optimal van der Waals interactions within the hydrophobic pockets of target enzymes. This substituent is critical for dual inhibition of carbonic anhydrase (CA) and alkaline phosphatase (ALP) isozymes. Compounds featuring shorter alkyl chains (methyl or ethyl) exhibit reduced potency, while bulkier groups (e.g., phenyl) impair binding efficiency. Specifically, the propyl group in derivatives like compound 1e contributes to exceptional inhibitory activity against CA-II (IC₅₀ = 0.44 ± 0.19 µM) and c-IAP (IC₅₀ = 0.107 ± 0.02 µM), outperforming standard inhibitors by factors of 4–800 [3]. The flexibility of the propyl chain allows conformational adaptation within enzyme active sites, contrasting favorably with rigid cyclic substituents.
C4-Hydroxy Group (-OH): This substituent enables tautomerization between lactam and lactim forms, facilitating versatile hydrogen-bonding interactions with enzyme residues. The hydroxy group acts as both a hydrogen bond donor and acceptor, crucial for coordinating catalytic zinc ions in CA and ALP active sites. Molecular docking studies confirm that the anionic form of the C4-hydroxy group interacts with Zn²⁺ in CA-II and with Arg/Lys residues in ALP, significantly contributing to binding energy [3]. Furthermore, this group participates in intramolecular hydrogen bonding with the C3-carboxylate oxygen, stabilizing the bioactive conformation.
C7-Methyl Group (-CH₃): The electron-donating methyl group at C7 fine-tunes the electronic characteristics of the naphthyridine core, influencing π-π stacking interactions with aromatic residues in target proteins. This substituent also provides steric shielding against enzymatic oxidation, thereby enhancing metabolic stability compared to unsubstituted analogues. In CA-IX inhibition, methyl substitution correlates with improved selectivity for tumor-associated isoforms over cytosolic CA-II, potentially minimizing off-target effects [3] [4].
C3-Ethyl Ester (-COOCH₂CH₃): This ester moiety serves dual roles as a hydrogen bond acceptor and a prodrug enabler. While the carbonyl oxygen forms critical H-bonds with serine or threonine residues in enzyme binding pockets, the ethoxy group provides optimal lipophilicity for membrane permeability. Crucially, this ester can undergo enzymatic hydrolysis in vivo to generate the active carboxylic acid metabolite, extending the compound's pharmacokinetic profile [8]. Hybrid derivatives incorporating this ester demonstrate enhanced bioavailability compared to carboxylic acid analogues, as evidenced in β-lactam-naphthyridine conjugates with potent activity against MDA-MB-231 cancer cells [8].
Table 3: Impact of Key Substituents on Biological Activity of 1,8-Naphthyridine Derivatives
Substituent Position | Chemical Group | Key Biological Contributions | SAR Evidence |
---|---|---|---|
N1 | Propyl (n-C₃H₇) | - Hydrophobic pocket filling- Enhanced CA/ALP dual inhibition- Optimal chain length for target engagement | Compound 1e (propyl) vs. 1b (phenyl): >100-fold increase in ALP inhibition [3] |
C4 | Hydroxy (-OH) | - Zn²⁺ coordination in metalloenzymes- Tautomerization for H-bond versatility- Active site charge stabilization | Essential for CA inhibition; removal abolishes activity [3] [4] |
C7 | Methyl (-CH₃) | - Electron donation for optimized π-stacking- Metabolic stabilization- Isoform selectivity modulation | Fluorine analogues show altered selectivity profiles for CA isoforms [3] |
C3 | Ethoxycarbonyl (-COOEt) | - Membrane permeability enhancement- Prodrug functionality- H-bond acceptor capacity | Ester hydrolysis proven critical for anticancer activity in hybrid molecules [8] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2